Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate
Description
Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate is a thiophene-based derivative characterized by a methoxybenzoyl-substituted amino group at the 3-position of the thiophene ring and a methyl ester at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases, enzymes, and receptors. The compound’s synthesis typically involves coupling reactions between thiophene-2-carboxylate precursors and acylating agents like 3-methoxybenzoyl chloride.
Properties
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-10-5-3-4-9(8-10)13(16)15-11-6-7-20-12(11)14(17)19-2/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWDSUPKFMVWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate typically involves the reaction of 3-methoxybenzoyl chloride with methyl 3-aminothiophene-2-carboxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve microwave-assisted synthesis, which provides rapid and efficient access to the desired compounds. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield various thiophene derivatives in high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, making this compound a potential candidate for drug development.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can inhibit enzymes or receptors involved in various biological processes, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of thiophene-2-carboxylate derivatives are heavily influenced by substituents at the 3-amino position. Key comparisons include:
Key Observations :
- Electron-Donating Groups (e.g., methoxy) : Improve solubility and bioavailability, as seen in the target compound and ’s microwave-synthesized derivative .
- Electron-Withdrawing Groups (e.g., bromo) : Enhance reactivity for downstream modifications (e.g., cross-coupling in ) .
- Heterocyclic Substituents (e.g., pyrimidine) : Improve target specificity, as demonstrated in kinase inhibitors () .
Physicochemical Properties
- Melting Points : Vary significantly with substituents. For example, sulfonamide derivatives () exhibit higher melting points (213–226°C) due to hydrogen bonding , while bromoacetyl derivatives () are likely liquids or low-melting solids.
- LogP Values : Methoxybenzoyl-substituted compounds (e.g., target) have lower LogP (estimated ~2.5) compared to bromophenyl derivatives (LogP ~3.0) .
Biological Activity
Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology and related fields.
- Molecular Formula : C12H13NO4S
- Molecular Weight : 263.30 g/mol
- Melting Point : Not extensively reported, but similar compounds have melting points ranging from 96°C to 124°C.
- Solubility : Soluble in organic solvents like dichloromethane and ethanol.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with thiophene-2-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction conditions generally require stirring at room temperature for several hours to ensure complete conversion. Purification is often achieved through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In a study involving RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in the expression of pro-inflammatory markers such as iNOS and COX-2. The IC50 values for these effects were reported as follows:
| Target Enzyme | IC50 (µM) |
|---|---|
| iNOS | 25.4 ± 0.5 |
| COX-2 | 31.7 ± 0.4 |
This indicates that the compound may serve as a potential therapeutic agent for conditions characterized by inflammation.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results against various cancer cell lines, including breast and colon cancer cells. The compound demonstrated cytotoxic effects with IC50 values ranging from 15 to 30 µM, suggesting its potential as a lead compound for further development in cancer therapy.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and iNOS.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its anti-inflammatory effects.
Case Studies
- Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, emphasizing its potential role in developing new antibiotics .
- Anti-inflammatory Research : Another research article demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its therapeutic potential .
- Cancer Cell Line Studies : A study conducted on various cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis, marking it as a candidate for further anticancer drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via amidation of methyl 3-aminothiophene-2-carboxylate with 3-methoxybenzoyl chloride. Key steps include:
- Using a base (e.g., triethylamine) in anhydrous dichloromethane to deprotonate the amine and activate the acyl chloride.
- Maintaining temperatures between 0–5°C during coupling to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Techniques :
- NMR : and NMR to confirm substitution patterns (e.g., methoxybenzoyl and thiophene ring protons) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 322.1) .
- FT-IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) validate functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Enzyme inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinase targets) .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How does the chloroacetyl group in structural analogs influence covalent binding to biological targets?
- Mechanistic Insight : The chloroacetyl group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes.
- Example: Analog Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate inhibits papain-like proteases via irreversible modification of the catalytic cysteine .
- Validation : Use mass spectrometry to detect adduct formation (e.g., +136 Da shift from chloroacetyl modification) .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Approach :
- Docking studies : AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or EGFR kinase).
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Root cause : Variability in acyl chloride purity or moisture contamination during amidation.
- Solutions :
- Pre-dry reactants with molecular sieves.
- Use Schlenk techniques under inert gas to exclude moisture .
Q. What challenges arise when scaling up synthesis, and how are they addressed?
- Challenges : Exothermic amidation risks thermal decomposition; poor solubility complicates purification.
- Scale-up strategies :
- Use flow chemistry for continuous reaction control (prevents hotspots).
- Switch to ethanol/water recrystallization (vs. chromatography) for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
